molecular formula C23H18FN3O3 B14980073 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide

Cat. No.: B14980073
M. Wt: 403.4 g/mol
InChI Key: VRTSPKLRFUPZSI-UHFFFAOYSA-N
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Description

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a fluorophenyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The fluorophenyl group is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the oxadiazole derivative with an acetamide precursor under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and fluorophenyl group enhances its potential as a bioactive compound, while the acetamide moiety provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-[2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H18FN3O3/c1-15-6-4-9-18(12-15)25-21(28)14-29-20-11-3-2-10-19(20)22-26-23(30-27-22)16-7-5-8-17(24)13-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

VRTSPKLRFUPZSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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